molecular formula C19H15N5O2S B4513770 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B4513770
M. Wt: 377.4 g/mol
InChI Key: GRVNJWDDOACDMK-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a quinazolinone core fused with a thiazole ring and a pyridine substituent. The compound’s unique architecture—combining a planar quinazolinone system with a conjugated thiazole-pyridine moiety—suggests enhanced π-π stacking interactions and improved binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-17(23-19-22-16(11-27-19)15-7-3-4-9-20-15)8-10-24-12-21-14-6-2-1-5-13(14)18(24)26/h1-7,9,11-12H,8,10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVNJWDDOACDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step often involves coupling the quinazolinone and thiazole intermediates with a pyridine derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures can act as ligands in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Anticancer Agents: Quinazolinone derivatives are often explored for their anticancer properties.

    Antimicrobial Agents: Thiazole-containing compounds can exhibit antimicrobial activity.

Industry

    Pharmaceuticals: Potential use in drug development.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, DNA, or other cellular proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with two related compounds from the provided evidence:

Table 1: Structural and Analytical Comparison

Property 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diphenyl-2H-pyrazol-1(5H)-yl)propanamide
Core Scaffold Quinazolinone-thiazole-pyridine Thiazolidinone-thiazole Quinazolinone-pyrazole
Key Substituents Pyridin-2-yl, propanamide 4-Chlorobenzylidene, thioxo group Diphenylpyrazole, methyl group
Molecular Weight (g/mol) Not reported ~540 (calculated from ESI-MS: m/z 540 [M+H]+) ~540 (similar ESI-MS data)
Spectral Confirmation Not available 1HNMR, 13CNMR, IR, Mass 1HNMR, 13CNMR, IR, Mass
Synthetic Route Undisclosed Claisen-Schmidt condensation, cyclization Claisen-Schmidt condensation, Schiff base cyclization

Key Findings

Structural Diversity: The target compound’s quinazolinone-thiazole-pyridine hybrid distinguishes it from analogs like the thiazolidinone-based compound in and the pyrazole-containing derivative in . The pyridine substituent may enhance solubility and target specificity compared to chlorophenyl or diphenyl groups .

Synthetic Complexity :

  • Both analogs in and rely on Claisen-Schmidt condensations for chalcone synthesis, followed by cyclization. However, the target compound’s synthesis likely requires additional steps to incorporate the pyridinyl-thiazole moiety, which could impact yield and scalability .

This limits direct comparisons of electronic environments or conformational stability.

Bioactivity Potential: Compounds with thioxo-thiazolidinone groups () exhibit antimicrobial activity, while pyrazole-quinazolinone hybrids () show kinase inhibition. The target compound’s bioactivity profile remains speculative but could combine these mechanisms due to its hybrid structure .

Research Implications

The lack of published data on this compound highlights critical research gaps:

  • Synthetic Optimization : Development of regioselective methods to assemble its complex scaffold.
  • Spectroscopic Characterization : Urgent need for 1HNMR/13CNMR data to confirm stereochemistry and purity.
  • Biological Screening: Comparative studies against analogs to evaluate enhanced or novel pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

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